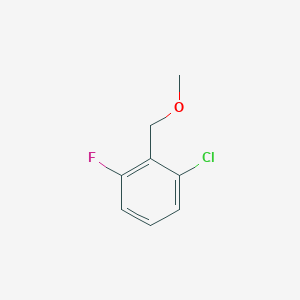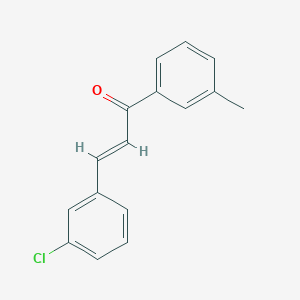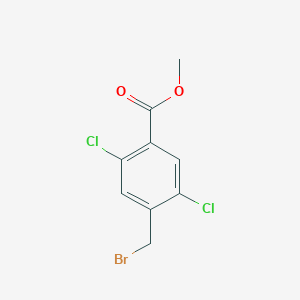
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene (97% purity) is a synthetic organic compound belonging to the class of aromatic compounds. It is an aromatic hydrocarbon with a molecular formula of C14H10 and a molecular weight of 182.23 g/mol. This compound is a colorless solid with a melting point of 93-95°C. It is soluble in common organic solvents such as ethanol, chloroform, and benzene. This compound has been used in many scientific research applications, such as in the synthesis of various organic compounds and as a biochemical and physiological agent.
Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Electronics
A study by Levitus et al. (2001) on 1,4-bis(phenylethynyl)benzene explores the effects of chromophore aggregation and planarization, important for understanding the photophysics of poly(phenyleneethynylene)s (PPEs). The findings suggest that planarization leads to modest shifts in emission wavelengths, preserving the vibronic structure and high emission quantum yield, which is crucial for designing molecular electronics and light-harvesting assemblies (Levitus et al., 2001).
Sudeep et al. (2006) highlight the photochemical reactivity and excited-state interactions of phenyleneethynylene oligomers, underlining their potential in molecular linkers for energy harvesting and electronic devices. The study showcases the oligomers' ability to transfer charge/excitation energy efficiently, a property valuable for applications in molecular electronics (Sudeep et al., 2006).
Liquid Crystalline Behavior
Lydon et al. (2008) investigate the liquid crystalline phases of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene, revealing the stabilization of smectic and nematic phases by longer alkoxy substituents. This work provides a foundation for exploring the phase behavior of similar compounds in the context of advanced materials and displays (Lydon et al., 2008).
Optical and Electronic Properties
The study by Hodecker et al. (2020) delves into the twisting and bending of photo-excited phenylethynylbenzenes, offering insights into how molecular orientation affects optical properties. This research is pertinent for developing materials with specific photophysical characteristics, including fluorescence and light absorption (Hodecker et al., 2020).
Li et al. (2013) synthesize 1,4-bis(phenylethynyl)benzene derivatives to explore their application in blue phase liquid crystal compositions. The study underscores the impact of different substituents on thermal and optical properties, highlighting the potential of these compounds in creating liquid crystal mixtures with desirable anisotropy and phase behavior (Li et al., 2013).
Propiedades
IUPAC Name |
1-[(E)-2-phenylethenyl]-4-(2-phenylethynyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-11,13,15-18H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWXLKXVVDEMKD-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)










carbamate](/img/structure/B6325879.png)

